REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.[CH3:11][O-:12].[Na+].N1C=CC=NC=1.O>CO>[Cl:10][C:4]1[C:5]([Cl:9])=[C:6]([O:12][CH3:11])[N:7]=[C:2]([CH3:1])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C(=N1)Cl)Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent and other volatiles from the
|
Type
|
EXTRACTION
|
Details
|
extract by evaporation under reduced pressure
|
Type
|
WAIT
|
Details
|
left the title compound as a white powder melting at 77°-78° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1Cl)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |